molecular formula C16H23NO3 B10973020 N-cycloheptyl-2,6-dimethoxybenzamide

N-cycloheptyl-2,6-dimethoxybenzamide

Cat. No.: B10973020
M. Wt: 277.36 g/mol
InChI Key: BUVORGHVHAIXDV-UHFFFAOYSA-N
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Description

N-Cycloheptyl-2,6-dimethoxybenzamide is a benzamide derivative characterized by a 2,6-dimethoxy-substituted benzene ring and a cycloheptyl group attached to the amide nitrogen. The compound’s structure combines electron-donating methoxy groups with a bulky, lipophilic cycloheptyl substituent, influencing its physicochemical and biological properties. Potential applications include materials science (e.g., ion-conductive polymers) and medicinal chemistry (e.g., kinase inhibitors), as seen in structurally related benzamides .

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

N-cycloheptyl-2,6-dimethoxybenzamide

InChI

InChI=1S/C16H23NO3/c1-19-13-10-7-11-14(20-2)15(13)16(18)17-12-8-5-3-4-6-9-12/h7,10-12H,3-6,8-9H2,1-2H3,(H,17,18)

InChI Key

BUVORGHVHAIXDV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2CCCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with cycloheptylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cycloheptyl-2,6-dimethoxybenzamide is not well-documented. as a benzamide derivative, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways and targets would depend on the context of its application, such as its use in medicinal chemistry or as a biochemical probe .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Amide Nitrogen

The nature of the substituent on the amide nitrogen significantly impacts molecular properties and applications. Key comparisons include:

N-Heptyl-2,6-dimethoxybenzamide
  • Structure : Linear heptyl chain (C7H15) instead of cycloheptyl.
  • Molecular Weight: 279.38 g/mol (C16H25NO3) .
  • Applications : Used in polymer side chains to study ion conductivity, where alkyl chain flexibility facilitates lithium-ion transport .
N-Cyclopropyl-2,6-dimethoxybenzamide Derivatives
  • Example : 4-(5-Bromo-1H-benzo[d]imidazol-1-yl)-N-cyclopropyl-2,6-dimethoxybenzamide (33d) .
  • Molecular Weight : 416.1 g/mol (C20H20BrN3O3).
  • Applications : Pharmacokinetic optimization in kinase inhibitors, where smaller substituents balance selectivity and metabolic stability .
N-Hydroxy-2,6-dimethoxybenzamide
  • Structure : Hydroxyl group on the amide nitrogen.
  • Molecular Weight: 213.19 g/mol (C9H11NO4) .
  • Properties : Hydrogen-bonding capability increases acidity (pKa ~8–9) and solubility in polar solvents. Melting point: 201°C .
  • Applications : Metal-catalyzed C–H functionalization reactions, leveraging the N,O-bidentate directing group .

Substituent Effects on the Benzene Ring

Modifications to the benzene ring alter electronic and steric profiles:

3,5-Dichloro-2,6-dimethoxybenzamide
  • Structure : Chlorine atoms at positions 3 and 5.
  • Molecular Weight: 250.08 g/mol (C9H9Cl2NO3) .
  • Applications : Antimicrobial or antifungal agents, though specific data are unavailable in the evidence.
Unsubstituted 2,6-Dimethoxybenzamide
  • Structure: No additional substituents beyond methoxy groups.
  • Properties : Synthesized via hydrolysis of 2,6-dimethoxybenzonitrile or ester derivatives. Melting point: 207–208°C .
  • Applications : Intermediate in organic synthesis and polymer chemistry.

Key Data Table

Compound Substituent (Amide N) Benzene Substituents Molecular Weight (g/mol) Key Properties Applications
N-Cycloheptyl-2,6-dimethoxybenzamide Cycloheptyl 2,6-OCH3 ~277.38* High lipophilicity, steric bulk Materials science, drug design
N-Heptyl-2,6-dimethoxybenzamide Heptyl 2,6-OCH3 279.38 Flexible alkyl chain, moderate solubility Ion-conductive polymers
N-Cyclopropyl-2,6-dimethoxybenzamide Cyclopropyl 2,6-OCH3, 5-Br 416.1 Enhanced target selectivity Kinase inhibitors
N-Hydroxy-2,6-dimethoxybenzamide Hydroxyl 2,6-OCH3 213.19 Hydrogen bonding, high mp (201°C) C–H functionalization catalysts
3,5-Dichloro-2,6-dimethoxybenzamide H 2,6-OCH3, 3,5-Cl 250.08 Electron-deficient ring Antimicrobial agents (hypothetical)

*Estimated based on N-heptyl analog .

Research Findings and Implications

  • Lipophilicity and Bioactivity : The cycloheptyl group’s bulkiness may hinder membrane permeability compared to smaller substituents (e.g., cyclopropyl), but its lipophilicity could improve blood-brain barrier penetration in drug design .
  • Material Science : Polymers with N-phenyl-2,6-dimethoxybenzamide side chains exhibit higher lithium-ion conductivity than alkyl-substituted analogs, suggesting that aromatic substituents optimize ion transport via π-interactions .
  • Synthetic Accessibility : Straight-chain alkyl analogs (e.g., N-heptyl) are synthesized in higher yields (e.g., 96% for cyclopropyl derivatives ) compared to bulky cycloheptyl groups, which may require optimized coupling conditions.

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